molecular formula C8H4BrFN2O2 B13557147 6-Bromo-5-fluorobenzimidazole-2-carboxylic Acid

6-Bromo-5-fluorobenzimidazole-2-carboxylic Acid

Cat. No.: B13557147
M. Wt: 259.03 g/mol
InChI Key: WGMWBWALFBEJOS-UHFFFAOYSA-N
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Description

6-Bromo-5-fluorobenzimidazole-2-carboxylic Acid is a heterocyclic compound that features a benzimidazole core substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluorobenzimidazole-2-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-fluoro-2-nitroaniline with bromine in the presence of a suitable catalyst, followed by cyclization to form the benzimidazole ring . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-fluorobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry: In organic synthesis, 6-Bromo-5-fluorobenzimidazole-2-carboxylic Acid serves as a versatile building block for the construction of more complex molecules.

Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties. The presence of bromine and fluorine atoms enhances the biological activity and metabolic stability of these derivatives .

Industry: In the materials science field, this compound is used in the development of advanced materials, including polymers and dyes. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics .

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluorobenzimidazole-2-carboxylic Acid and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, leading to improved efficacy in biological systems .

Comparison with Similar Compounds

  • 5-Fluorobenzimidazole-2-carboxylic Acid
  • 6-Bromo-1H-benzimidazole-2-carboxylic Acid
  • 5-Bromo-6-fluorobenzimidazole

Comparison: Compared to similar compounds, 6-Bromo-5-fluorobenzimidazole-2-carboxylic Acid exhibits unique properties due to the simultaneous presence of bromine and fluorine atoms. This dual substitution enhances its reactivity and biological activity, making it a more versatile and potent compound for various applications .

Properties

Molecular Formula

C8H4BrFN2O2

Molecular Weight

259.03 g/mol

IUPAC Name

5-bromo-6-fluoro-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C8H4BrFN2O2/c9-3-1-5-6(2-4(3)10)12-7(11-5)8(13)14/h1-2H,(H,11,12)(H,13,14)

InChI Key

WGMWBWALFBEJOS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)Br)N=C(N2)C(=O)O

Origin of Product

United States

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